molecular formula C8H10N2O3 B13215792 2-(2-Cyclopropyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid

2-(2-Cyclopropyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid

Cat. No.: B13215792
M. Wt: 182.18 g/mol
InChI Key: JHWJHNZSTXLVLW-UHFFFAOYSA-N
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Description

2-(2-Cyclopropyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring fused with a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclopropyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclopropyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(2-Cyclopropyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Cyclopropyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or analgesic responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Cyclopropyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid is unique due to its specific structural features, such as the cyclopropyl group fused to the pyrazole ring. This structural uniqueness can result in distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

2-(2-cyclopropyl-3-oxo-1H-pyrazol-4-yl)acetic acid

InChI

InChI=1S/C8H10N2O3/c11-7(12)3-5-4-9-10(8(5)13)6-1-2-6/h4,6,9H,1-3H2,(H,11,12)

InChI Key

JHWJHNZSTXLVLW-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C(=O)C(=CN2)CC(=O)O

Origin of Product

United States

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